5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate
Description
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate is a synthetic quinoline derivative featuring three key structural elements:
- A chlorine atom at position 5 of the quinoline ring.
- A morpholin-4-ylmethyl group at position 7, introducing a polar, nitrogen-containing heterocycle.
- A 3,5-dimethoxybenzoate ester at position 8, replacing the hydroxyl group found in classical 8-hydroxyquinoline analogs.
This compound’s design likely aims to modulate solubility, bioavailability, or target-binding affinity compared to earlier quinoline-based therapeutics. The morpholine moiety enhances polarity, while the 3,5-dimethoxybenzoate ester contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C23H23ClN2O5 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C23H23ClN2O5/c1-28-17-10-15(11-18(13-17)29-2)23(27)31-22-16(14-26-6-8-30-9-7-26)12-20(24)19-4-3-5-25-21(19)22/h3-5,10-13H,6-9,14H2,1-2H3 |
InChI Key |
RPNTXLVUBUVFHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholin-4-ylmethyl group: This can be done through nucleophilic substitution reactions.
Esterification with 3,5-dimethoxybenzoic acid: This step involves the formation of an ester bond under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the morpholine ring.
Reduction: Reduction reactions could target the chloro group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The 3,5-dimethoxybenzoate group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs like ML-3H2, as seen in Cu(II) 3,5-dimethoxybenzoate complexes .
The benzoate ester could act as a prodrug, hydrolyzing in vivo to release 8-hydroxyquinoline, a mechanism observed in esterified quinolines .
Comparative Analysis of 3,5-Dimethoxybenzoate Derivatives
The 3,5-dimethoxybenzoate moiety is critical to the target compound’s properties. Evidence from Cu(II) complexes reveals:
- Solubility Trends : 3,5-Dimethoxybenzoate Cu(II) exhibits the lowest solubility among positional isomers (3,5- < 2,3- < 2,6-) due to steric and electronic effects of methoxy groups .
- Electronic Effects : Methoxy groups at positions 3 and 5 delocalize electron density, weakening metal-oxygen bonds in coordination complexes and altering magnetic behavior .
These findings suggest the target compound’s 3,5-dimethoxybenzoate group may similarly influence:
- Lipophilicity : Enhanced compared to hydroxylated analogs, improving membrane permeability.
- Metabolic Stability : Resistance to enzymatic hydrolysis compared to simpler esters.
Research Findings and Gaps
- Antimicrobial Potential: Structural similarities to ML-3H2 and clioquinol suggest possible activity against protozoa or bacteria, but experimental validation is needed .
- Magnetic and Coordination Properties : While Cu(II) 3,5-dimethoxybenzoate data exist , the target compound’s coordination chemistry (if any) remains unexplored.
- Solubility-activity Trade-offs : The balance between morpholine’s polarity and 3,5-dimethoxybenzoate’s hydrophobicity requires empirical optimization.
Biological Activity
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a quinoline core linked to a morpholinomethyl group and a methoxybenzoate moiety. This unique structure is believed to confer specific biological properties that are currently under investigation.
The biological activity of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate is primarily attributed to its ability to interact with various biological macromolecules:
- DNA Intercalation : The quinoline portion can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that may induce oxidative stress within cells.
Anticancer Activity
Research indicates that compounds similar to 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines via mitochondrial pathways and caspase activation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6l | A549 | 0.46 | Apoptosis induction via mitochondrial pathway |
| 6k | A549 | 3.14 | Apoptosis induction |
| Control | 5-FU | 4.98 | Standard anticancer agent |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
Recent investigations into the biological activity of quinoline derivatives have highlighted the potential of compounds like 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,5-dimethoxybenzoate:
- Study on Lung Cancer Cells : A series of related compounds were tested against A549 lung cancer cells, revealing that certain substitutions enhanced cytotoxicity significantly compared to standard treatments .
- Antimicrobial Testing : Various derivatives were screened against common pathogens, showing promising results in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
